ピクフェルタラエニン IV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

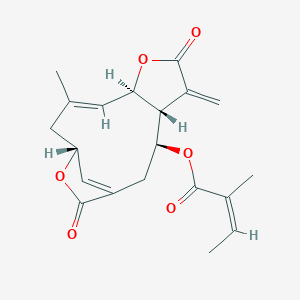

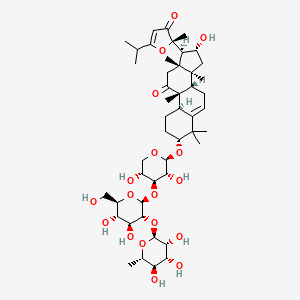

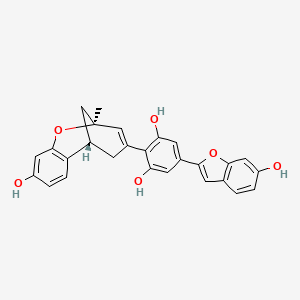

Picfeltarraenin IV is a triterpenoid compound derived from the plant Picria fel-terrae, which is a traditional Chinese medicine. This compound has garnered attention due to its potent acetylcholinesterase inhibitory activity, making it a promising candidate for various therapeutic applications .

科学的研究の応用

Picfeltarraenin IV has several scientific research applications:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Biology: It serves as a potent acetylcholinesterase inhibitor, useful in studying enzyme inhibition and neurobiology.

作用機序

Target of Action

Picfeltarraenin IV, a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae), is primarily an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Picfeltarraenin IV increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

Picfeltarraenin IV interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses .

Biochemical Pathways

The primary biochemical pathway affected by Picfeltarraenin IV is the cholinergic pathway. By inhibiting acetylcholinesterase, Picfeltarraenin IV disrupts the normal function of this pathway, leading to an increase in acetylcholine levels. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

As a triterpenoid, it is likely to have good bioavailability and stability .

Result of Action

The inhibition of acetylcholinesterase by Picfeltarraenin IV leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes. For example, increased acetylcholine can lead to improved memory and cognition, as acetylcholine plays a crucial role in these processes .

Action Environment

The action of Picfeltarraenin IV can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence the action of Picfeltarraenin IV through drug-drug interactions .

生化学分析

Biochemical Properties

Picfeltarraenin IV is known to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an AChE inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter essential for many functions in the body .

Cellular Effects

Picfeltarraenin IV has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the production of inflammatory cytokines in human pulmonary epithelial A549 cells . This suggests that Picfeltarraenin IV may have potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of Picfeltarraenin IV involves its interaction with AChE. By inhibiting AChE, Picfeltarraenin IV increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This mechanism of action is similar to that of many drugs used to treat neurodegenerative disorders.

Metabolic Pathways

Given its interaction with AChE, it’s likely that it’s involved in cholinergic signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Picfeltarraenin IV typically involves the extraction of the ethyl acetate fraction from Picria fel-terrae. The process includes:

Primary Extraction: The plant material is subjected to extraction using ethyl acetate.

Fractionation: The ethyl acetate extract is then fractionated using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Picfeltarraenin IV would likely follow similar extraction and purification techniques, scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures the purity and consistency of the compound.

化学反応の分析

Types of Reactions

Picfeltarraenin IV undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

類似化合物との比較

Similar Compounds

- Picfeltarraenin IA

- Picfeltarraenin IB

- Picfeltarraenin X

- Picfeltarraenin XI

Uniqueness

Picfeltarraenin IV stands out due to its strong acetylcholinesterase inhibitory activity, which is more potent than some of its analogs. This makes it a particularly valuable compound for therapeutic research and applications .

特性

IUPAC Name |

(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDSYFQMQGZVPS-TWNGIMQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)